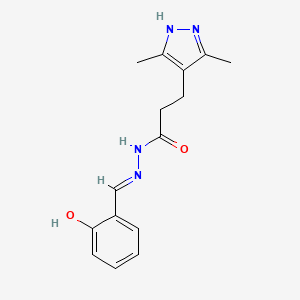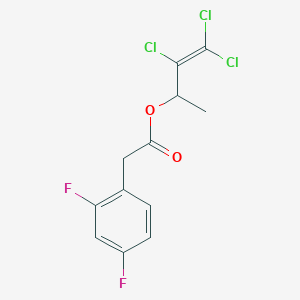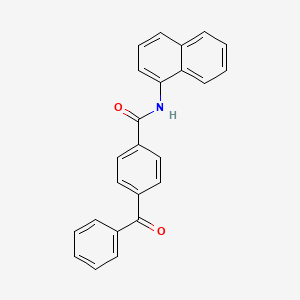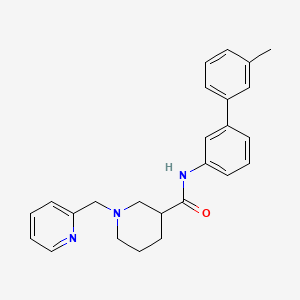
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide, also known as DMPHP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. DMPHP belongs to the category of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
作用機序
The exact mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound can activate the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its anti-inflammatory and anticancer properties, this compound has been found to have antioxidant activity, which can help protect cells from oxidative damage. Moreover, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which could be beneficial in the management of diabetes.
実験室実験の利点と制限
One of the main advantages of using 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anticancer agent, particularly in the treatment of breast cancer. Furthermore, more studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in vivo.
合成法
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide involves the reaction between 2-hydroxybenzaldehyde and 3,5-dimethyl-1H-pyrazole-4-carbohydrazide in the presence of acetic acid and ethanol. The resulting product is a yellow crystalline powder with a melting point of 190-192°C. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its anti-inflammatory activity. In a study conducted on rats, this compound was found to significantly reduce inflammation and oxidative stress in the liver and kidneys. Another study showed that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in human breast cancer cells.
特性
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-13(11(2)18-17-10)7-8-15(21)19-16-9-12-5-3-4-6-14(12)20/h3-6,9,20H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULZJIXYLGUOP-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017702.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6017717.png)
![4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6017723.png)
![7-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017728.png)

![2-{3-[2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6017736.png)

![3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6017747.png)
![1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B6017763.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6017791.png)


![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6017800.png)